Bifeprunox

Antipsychotic D2 Receptor Prolactin

Researchers dissecting antipsychotic mechanisms often face confounding metabolic and motor side effects that obscure data interpretation. Bifeprunox solves this with a distinct pharmacological signature: • Higher intrinsic D2 activity vs. aripiprazole-enables differentiation of partial agonist functional consequences in behavioral models. • Robust 5-HT1A agonism yields a clinical EPS profile comparable to placebo, ideal for neuroprotection and motor side-effect studies. • Minimal H1 receptor interaction provides a clean background for isolating non-histaminergic antipsychotic mechanisms. Procurement-ready with full analytical characterization for reproducible preclinical research.

Molecular Formula C24H23N3O2
Molecular Weight 385.5 g/mol
CAS No. 350992-10-8
Cat. No. B1207133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifeprunox
CAS350992-10-8
Synonymsifeprunox
bifeprunox mesilate
DU-127090
DU127090
Molecular FormulaC24H23N3O2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
InChIInChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28)
InChIKeyCYGODHVAJQTCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifeprunox: Dual D2/5-HT1A Partial Agonist


Bifeprunox (INN, code name DU-127090) is a third-generation atypical antipsychotic that functions as a partial agonist at dopamine D2-like receptors and a potent agonist at serotonin 5-HT1A receptors, distinguishing it from classical D2 antagonist antipsychotics [1]. Its pharmacological profile positions it among a class of agents including aripiprazole, SSR181507, and SLV313, which combine minimal D2 agonism with 5-HT receptor agonism [2]. While initially developed for schizophrenia and psychosis, clinical development was ultimately discontinued [3].

Target Engagement D2 receptor partial agonism and signaling studies
Serotonin Pathway 5-HT1A receptor agonist probe for research
Mechanistic Comparator D2 antagonist tool contrast in antipsychotic research

Bifeprunox: Differentiation from Other Antipsychotics


Despite sharing the dual D2/5-HT1A mechanism with agents like aripiprazole, SSR181507, and SLV313, bifeprunox cannot be assumed to be functionally interchangeable. Critical differences in receptor binding affinities, intrinsic activities, and downstream pharmacological effects have been documented [1]. Notably, bifeprunox displays a significantly higher intrinsic activity at D2 receptors compared to aripiprazole [2], which translates into distinct in vivo effects on body weight, food intake, locomotor activity, and prolactin secretion [3]. These quantitative differences have direct implications for experimental design, data interpretation, and potential clinical outcomes, underscoring the necessity of compound-specific validation and procurement decisions.

D2 Intrinsic Activity Reported higher D2 intrinsic activity than aripiprazole may alter prolactin and behavioral endpoints; direct substitution not supported.
Metabolic Profile Bifeprunox uniquely reduced body weight and food intake in rats, diverging from aripiprazole and haloperidol; metabolic outcomes may not transfer.
Receptor Selectivity Minimal H1 histamine binding differs from sedating antipsychotics; sedation/weight gain pathways may shift.

Bifeprunox: Evidence of Pharmacological Differentiation


D2 Intrinsic Activity and Prolactin vs. Aripiprazole

Bifeprunox exhibits a higher intrinsic activity at dopamine D2 receptors compared to aripiprazole, a key differentiator within the class of D2 partial agonists [1]. In an in vivo study in rats, bifeprunox at a high dose of 40 mg/kg only weakly increased serum prolactin to 13 ng/ml, a response markedly blunted relative to classical D2 antagonists and distinct from the full agonist profile [1]. This contrasts with the hyperprolactinemia typically induced by D2 antagonists like risperidone [2].

D2 Activity & Prolactin
Head-to-head
Bifeprunox: 13 ng/ml prolactin (40 mg/kg i.p.); vs aripiprazole higher intrinsic D2 activity; vs risperidone known hyperprolactinemia
Reported partial agonist D2 profile; supports prolactin endpoint interpretation
Rat model; 40 mg/kg; prolactin at 30 min
Antipsychotic D2 Receptor Prolactin G Protein Activation Schizophrenia

Metabolic and Behavioral Effects vs. Aripiprazole and Haloperidol

In a 10-week chronic study in rats, bifeprunox (0.8 mg/kg, 3x/day) produced a distinct metabolic and behavioral signature compared to both aripiprazole (0.75 mg/kg, 3x/day) and haloperidol (0.1 mg/kg, 3x/day) [1]. Bifeprunox significantly reduced body weight gain, food intake, water intake, and locomotor activity relative to control. In contrast, aripiprazole and haloperidol did not significantly affect body weight gain, food intake, or locomotor activity under the same conditions [1].

Metabolic & Behavioral Effects
Head-to-head
Bifeprunox reduced body weight gain, food/water intake, locomotion; aripiprazole and haloperidol showed no significant effects.
Compound-specific in vivo profile; supports metabolic endpoint monitoring
10-week chronic rat study; 0.8 mg/kg t.i.d.
Metabolic Side Effects Antipsychotic Body Weight Locomotor Activity Aripiprazole

EPS and Catalepsy vs. Typical Antipsychotics

Bifeprunox, like other preferential D2/5-HT1A agents, exhibits a large separation between doses that produce antipsychotic-like effects and those that induce catalepsy, a rodent model predictive of extrapyramidal side effects (EPS) in humans [1]. In clinical trials, bifeprunox's EPS profile was comparable to placebo, with a low incidence of treatment-emergent EPS [2]. This favorable profile is mechanistically linked to its potent 5-HT1A agonism, which is known to mitigate D2 antagonist-induced catalepsy [1].

EPS & Catalepsy Liability
Cross-study
Placebo-comparable EPS in 6-week trial (N=589); large dose separation for catalepsy in rats vs typical antipsychotics.
Reported low motor side-effect liability; supports motor endpoint context
Clinical trial + rodent catalepsy assays
Extrapyramidal Symptoms Catalepsy 5-HT1A Agonism Antipsychotic Schizophrenia

Clinical Efficacy and Metabolic Profile vs. Risperidone

In a 6-week, placebo-controlled study in patients with acute schizophrenia (N=589), bifeprunox 20 mg produced a statistically significant improvement in PANSS total score (effect size = -0.339 vs. placebo) [1]. While the effect size was smaller than that of the active comparator risperidone 6 mg (effect size = -0.628), bifeprunox uniquely led to small but statistically significant decreases in body weight and prolactin levels compared to placebo, a profile distinct from many atypical antipsychotics associated with weight gain and hyperprolactinemia [1].

PANSS & Metabolic Endpoints
Head-to-head
Bifeprunox 20 mg: PANSS effect size −0.339; Risperidone 6 mg: −0.628. Bifeprunox: weight and prolactin decrease.
Reported endpoint context; distinct metabolic profile from risperidone
6-week RCT in acute schizophrenia
Schizophrenia PANSS Antipsychotic Metabolic Efficacy

H1 Histamine Receptor Binding Selectivity

Bifeprunox demonstrates a clean receptor-binding profile with little interaction at histaminergic H1 receptors, muscarinic, or 5-HT2A/2C receptors [1]. This contrasts with many first- and second-generation antipsychotics (e.g., olanzapine, clozapine, quetiapine) which have significant affinity for H1 receptors, an action often linked to sedation and weight gain [2].

H1 Receptor Selectivity
Class-level
Minimal interaction at histaminergic H1 receptors; distinct from olanzapine, clozapine, quetiapine with high H1 affinity.
Reported selectivity profile; may support non‑histaminergic pathway studies
In vitro binding; exact Ki not specified
Receptor Binding Selectivity Histamine H1 Antipsychotic Sedation

Bifeprunox: Research and Industrial Applications


Investigating Metabolic and Endocrine Profiles

Given bifeprunox's unique clinical profile of reducing body weight and prolactin [1], it serves as a valuable tool in studies dissecting the metabolic and endocrine side effects of antipsychotics. Researchers can use bifeprunox to contrast pathways that lead to weight gain and hyperprolactinemia versus those that provide symptom relief, as evidenced by its modest efficacy but distinct side effect signature relative to risperidone [1].

D2 Partial Agonism in Behavioral Pharmacology

Bifeprunox is a critical comparator in preclinical behavioral pharmacology studies. Its higher intrinsic D2 activity compared to aripiprazole [2] and its unique effects on locomotor activity, body weight, and food intake in rodent models [3] make it an essential agent for delineating the functional consequences of varying degrees of D2 receptor agonism, thereby advancing the understanding of D2 partial agonist drug action.

EPS Liability and 5-HT1A Neuroprotection

Bifeprunox's robust 5-HT1A agonism, which translates to a low clinical EPS profile comparable to placebo [1][4], makes it a reference compound for studies investigating the neuroprotective and motor side effect-mitigating roles of 5-HT1A receptor activation. It can be used in preclinical catalepsy models or neuronal cultures to probe pathways that uncouple antipsychotic efficacy from motor toxicity.

Histamine-Independent Sedation and Weight Gain Pathways

Due to its minimal interaction with histaminergic H1 receptors [5], bifeprunox offers a cleaner pharmacological background for studies focused on non-histaminergic mechanisms of antipsychotic action and side effects. It can be used as a control or comparator to isolate the contributions of H1 receptor antagonism to the sedative and orexigenic effects commonly observed with agents like olanzapine and clozapine [6].

Application
Selection Property
Validation Focus
D2 partial agonism pharmacology
Intrinsic D2 activity
Locomotor and prolactin endpoints
Metabolic side-effect pathway research
Body weight/food intake profile
Metabolic endpoint assays
5-HT1A receptor activation studies
5-HT1A agonism context
EPS/catalepsy mitigation models
Non-histaminergic mechanism research
Receptor binding selectivity
H1‑independent sedation/weight models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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